HDAC6 vs. HDAC1 Isoform Selectivity: 192-Fold Preference Over Class I HDACs Defines a Distinct Selectivity Niche
This compound exhibits a pronounced selectivity window for HDAC6 (class IIb) over HDAC1 (class I), with an IC50 of 124 nM against HDAC6 versus 23,800 nM against HDAC1, yielding a selectivity ratio of approximately 192-fold under identical assay conditions (pH 8.0, fluorescently-labeled acetylated lysine substrate) [1]. By comparison, the clinical pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC1 and HDAC6 with roughly equipotent activity (IC50 values in the low nanomolar range for both isoforms) [2]. The well-known HDAC6 tool compound Tubastatin A achieves substantially higher absolute potency (HDAC6 IC50 = 15 nM) and greater selectivity (HDAC1/HDAC6 ratio ≈ 1,093-fold) [3]. This compound therefore occupies a middle-ground selectivity niche—more HDAC6-biased than pan-inhibitors but less exquisitely selective than Tubastatin A—which may be advantageous for applications where residual class I engagement is tolerated or desired.
| Evidence Dimension | HDAC6 vs. HDAC1 selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 124 nM; HDAC1 IC50 = 23,800 nM; Selectivity ratio (HDAC1/HDAC6) = 192 |
| Comparator Or Baseline | SAHA (vorinostat): HDAC6 IC50 ≈ 10–20 nM, HDAC1 IC50 ≈ 10–30 nM, ratio ≈ 1–3 (pan-selective). Tubastatin A: HDAC6 IC50 = 15 nM, HDAC1 IC50 = 16,400 nM, ratio ≈ 1,093. |
| Quantified Difference | 192-fold selectivity (target) vs. ~1–3-fold (SAHA) vs. ~1,093-fold (Tubastatin A) |
| Conditions | Recombinant human HDAC isoforms; fluorescently-labeled acetylated lysine substrate; pH 8.0; data from US9249087 patent (target) and published literature (comparators) |
Why This Matters
For chemical biology applications requiring HDAC6-biased inhibition with measurable but attenuated class I HDAC engagement—such as probing the contribution of HDAC1 co-inhibition to cellular phenotypes—this selectivity profile fills a gap not served by pan-inhibitors or ultra-selective tool compounds.
- [1] BindingDB. BDBM218214: US9249087, Compound 53. HDAC6 IC50 = 124 nM; HDAC1 IC50 = 23,800 nM; HDAC8 IC50 = 1,920 nM. Assay: fluorescently-labeled acetylated lysine substrate, pH 8.0. View Source
- [2] Richon VM, Emiliani S, Verdin E, Webb Y, Breslow R, Rifkind RA, Marks PA. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc Natl Acad Sci USA. 1998;95(6):3003–3007. SAHA (vorinostat) inhibits HDAC1 and HDAC6 with comparable potency. View Source
- [3] Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, Tubastatin A. J Am Chem Soc. 2010;132(31):10842–10846. HDAC6 IC50 = 15 nM; HDAC1 IC50 = 16.4 μM; >1,000-fold selectivity. View Source
